4-(Cyclohexyloxy)-3-(methylamino)phenol
Description
4-(Cyclohexyloxy)-3-(methylamino)phenol is a phenolic derivative featuring a cyclohexyl ether group at the para position and a methylamino substituent at the meta position.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-(methylamino)phenol |
InChI |
InChI=1S/C13H19NO2/c1-14-12-9-10(15)7-8-13(12)16-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
SHGRNHRVSAVNNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-(methylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and methylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
4-(Benzyloxy)-3-phenethoxyphenol (C3)
Structure : Benzyloxy (4-position) and phenethoxy (3-position) substituents.
Key Differences :
- Substituents: C3 lacks the methylamino group and instead has bulky alkoxy groups.
- Synthesis : Synthesized via meta-chloroperoxybenzoic acid (m-CPBA)-mediated oxidation of a benzaldehyde precursor, followed by hydrolysis .
- Reactivity: The absence of an amino group reduces nucleophilic reactivity compared to the target compound.
Table 1: Substituent Comparison
4-(Methylamino)-o-(methylsulfonyl)phenol
Structure: Methylamino (4-position) and methylsulfonyl (ortho position) groups. Key Differences:
- Substituent Position : Sulfonyl group at ortho vs. cyclohexyloxy at para.
- Biological Relevance : Sulfonyl derivatives are often explored for medicinal chemistry applications, whereas cyclohexyl ethers may prioritize membrane permeability.
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenol (ACI-INT-1538)
Structure: Aminoalkoxy chain (2-hydroxy-3-isopropylaminopropoxy) at the para position. Key Differences:
- Substituent Complexity: Branched aminoalkoxy chain vs. cyclohexyloxy.
- Hydrogen Bonding: The hydroxy and isopropylamino groups enhance solubility in polar solvents, contrasting with the target compound’s cyclohexyl-driven lipophilicity .
Table 2: Physicochemical Properties
| Compound | LogP (Estimated) | Water Solubility |
|---|---|---|
| Target Compound | ~2.8 | Low |
| ACI-INT-1538 | ~1.5 | Moderate |
4-Cyclohexylphenol
Structure : Single cyclohexyl group at the para position.
Key Differences :
- Functionality: Lacks the methylamino group, simplifying reactivity.
- Applications: Used as a building block in polymer chemistry; less biologically active due to the absence of amino functionality .
4-(Ethoxymethyl)phenol Derivatives
Examples: 4-(Ethoxymethyl)phenol, 4-(methoxymethyl)phenol . Key Differences:
- Substituent Type : Ether-linked alkyl chains (e.g., ethoxymethyl) vs. cyclohexyloxy.
Research Findings and Implications
Lipophilicity : The cyclohexyloxy group in the target compound increases LogP compared to benzyloxy or ethoxymethyl analogs, suggesting superior lipid membrane penetration .
Reactivity: The methylamino group enables pH-dependent protonation, which could facilitate interactions with biological targets (e.g., enzymes or receptors) .
Structural Insights : Ortho-substituted derivatives (e.g., sulfonyl analogs) exhibit distinct regioselectivity in reactions, highlighting the importance of substitution patterns .
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